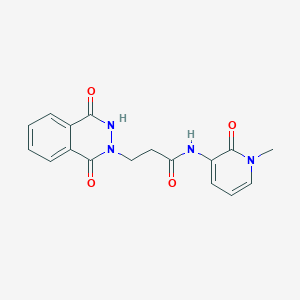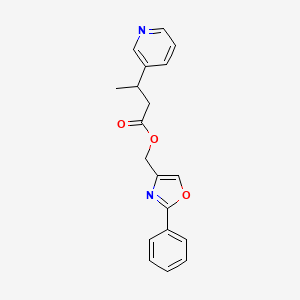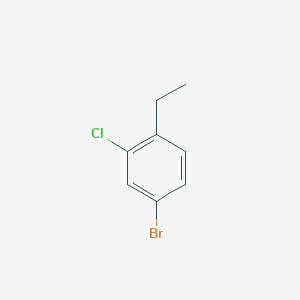
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves the reaction of different chemicals. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide.
科学研究应用
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide has potential applications in various fields of scientific research. It has been found to exhibit anticancer properties and is being studied for its potential use in cancer treatment. Additionally, it has been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential as an antibacterial agent and is being studied for its use in treating bacterial infections.
作用机制
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide is not fully understood. However, it has been found to inhibit the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide are varied and depend on the specific application being studied. In cancer treatment, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammatory diseases, the compound has been found to inhibit the production of pro-inflammatory cytokines. In bacterial infections, the compound has been found to inhibit the growth of specific bacterial strains.
实验室实验的优点和局限性
One of the advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide in lab experiments is its potential to exhibit a wide range of biological effects. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide. One direction is the further study of its potential applications in cancer treatment, including its use in combination with other chemotherapeutic agents. Another direction is the study of its potential applications in treating other inflammatory diseases, such as multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of the compound and to identify any potential side effects or toxicity issues.
合成方法
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester with 2-phthalimidoacetyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using chromatography techniques.
属性
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-9-4-7-13(17(20)25)18-14(22)8-10-21-16(24)12-6-3-2-5-11(12)15(23)19-21/h2-7,9H,8,10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMAYIXGXAXWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)


